molecular formula C14H6N2O6 B12692120 2,7-dinitro-[1]benzofuro[5,4-e][1]benzofuran CAS No. 111258-01-6

2,7-dinitro-[1]benzofuro[5,4-e][1]benzofuran

Katalognummer: B12692120
CAS-Nummer: 111258-01-6
Molekulargewicht: 298.21 g/mol
InChI-Schlüssel: OKIKUFDPCRXNOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,7-dinitro-1benzofuro5,4-ebenzofuran is a complex organic compound belonging to the benzofuran family. . The unique structure of 2,7-dinitro-1benzofuro5,4-ebenzofuran, characterized by the presence of nitro groups, makes it a subject of interest for researchers.

Vorbereitungsmethoden

The synthesis of 2,7-dinitro-1benzofuro5,4-ebenzofuran involves several steps. One common method is the electrophilic nitration of benzofuran derivatives. This process typically uses a mixture of nitric acid and acetic anhydride as nitrating agents . The reaction conditions, such as temperature and reaction time, are carefully controlled to achieve the desired product with high yield and purity. Industrial production methods may involve large-scale nitration processes with optimized reaction parameters to ensure efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

2,7-dinitro-1benzofuro5,4-ebenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Wirkmechanismus

The mechanism of action of 2,7-dinitro-1benzofuro5,4-ebenzofuran involves its interaction with specific molecular targets. The nitro groups play a crucial role in its biological activity, as they can undergo redox reactions within cells, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular components, ultimately leading to cell death. The compound’s ability to induce apoptosis in cancer cells is one of its key mechanisms of action .

Vergleich Mit ähnlichen Verbindungen

2,7-dinitro-1benzofuro5,4-ebenzofuran can be compared with other benzofuran derivatives, such as:

The unique presence of two nitro groups in 2,7-dinitro-1benzofuro5,4-ebenzofuran sets it apart from these similar compounds, providing it with unique chemical and biological properties.

Eigenschaften

CAS-Nummer

111258-01-6

Molekularformel

C14H6N2O6

Molekulargewicht

298.21 g/mol

IUPAC-Name

2,7-dinitro-[1]benzofuro[5,4-e][1]benzofuran

InChI

InChI=1S/C14H6N2O6/c17-15(18)13-5-9-7-1-3-11-10(6-14(21-11)16(19)20)8(7)2-4-12(9)22-13/h1-6H

InChI-Schlüssel

OKIKUFDPCRXNOS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C(O2)[N+](=O)[O-])C3=C1C4=C(C=C3)OC(=C4)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.